Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate

Kinase inhibition Medicinal chemistry Structure-activity relationship

SAR inconsistency plagues kinase & anti-TB programs relying on generic imidazopyridines. This 7-bromo-2-carboxylate ester provides a defined scaffold with orthogonal diversification handles. • 7-Br enables Suzuki/Buchwald couplings for focused kinase inhibitor library synthesis • Methyl ester modulates lipophilicity (XLogP3=2.7) for CNS permeability; hydrolyzable to acid for amide coupling • Consistent ≥98% purity ensures reproducible biological data across experiments • Ambient storage & shipping; available in 250mg-5g quantities for immediate dispatch

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1170024-19-7
Cat. No. B1371192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
CAS1170024-19-7
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CC(=CC2=N1)Br
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-12-3-2-6(10)4-8(12)11-7/h2-5H,1H3
InChIKeyUJDPPXFYVNORQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Technical Specifications


Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a brominated heterocyclic building block featuring an imidazo[1,2-a]pyridine core substituted with a methyl carboxylate ester at the 2-position and a bromine atom at the 7-position of the pyridine ring . The compound has a molecular formula of C₉H₇BrN₂O₂ and a molecular weight of 255.07 g/mol . This structure serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting kinase inhibition and antimicrobial pathways . The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, known for its ability to interact with multiple biological targets [1].

Workflow
Kinase inhibitor synthesis & diversification
Key Feature
7-Br cross-coupling handle for rapid SAR exploration
Selection Context
Methyl ester supports lower lipophilicity & CNS research design

Why Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Cannot Be Substituted


The imidazo[1,2-a]pyridine scaffold is not a uniform class where analogs are functionally interchangeable. Specific substitution patterns, such as the 7-bromo and 2-carboxylate ester groups present on this compound, profoundly influence biological activity and synthetic utility. Structure-activity relationship (SAR) studies have shown that variations at the C3, C6, and C7 positions of the imidazo[1,2-a]pyridine core can dramatically alter kinase selectivity and antimicrobial potency [1][2]. For example, substituting a hydrogen for a bromine at the 7-position can significantly impact binding affinity to target proteins. Similarly, the choice of ester (e.g., methyl vs. ethyl) affects physicochemical properties like lipophilicity and solubility, which are critical for downstream applications [3]. Therefore, substituting this compound with a generic imidazopyridine derivative without precise analytical justification risks compromising experimental reproducibility and project outcomes.

!
C7-Bromo substitution cannot be exchanged
SAR evidence shows C7-halogen directly modulates kinase selectivity; analogs without 7-Br may lose target engagement.
!
Methyl ester vs. ethyl ester impacts properties
Ethyl analog shifts lipophilicity (XLogP3 +0.3) and rotatable bonds (+1), altering permeability and solubility profiles.
!
Unsubstituted imidazopyridine lacks synthetic utility
Absence of 7-Br prevents direct cross-coupling; additional halogenation steps introduce yield and selectivity risks.

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Differentiation Evidence


C7-Bromo Substitution and Kinase Selectivity

While direct IC50 data for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate against specific kinases is not available in the open literature, class-level SAR data for imidazo[1,2-a]pyridines indicates that C7-substitution significantly influences kinase selectivity. In a series of imidazo[1,2-a]pyridine derivatives evaluated as PI3K/mTOR dual inhibitors, the lead compound 15a exhibited excellent kinase selectivity [1]. More specifically, in the context of Nek2 inhibitors, compounds with a 7-bromo substitution have been shown to enhance antitumor activity in vitro and in vivo [2]. This class-level inference suggests that the 7-bromo motif in Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is not a generic substituent; it is a key determinant of kinase binding affinity and selectivity.

C7-Br kinase selectivity
Class-level
7-bromo substitution critical for Nek2/PI3K/mTOR inhibitor activity
Supports kinase-targeting synthesis; selectivity requires experimental confirmation.
Reported SAR from imidazopyridine series; direct IC₅₀ data for this compound not published.
Kinase inhibition Medicinal chemistry Structure-activity relationship

Imidazo[1,2-a]pyridine Antimycobacterial Activity

Although specific MIC data for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate itself is not available, a study on structurally related imidazo[1,2-a]pyridine carboxamides demonstrated that compounds with a 7-substituted core can achieve minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis H37Rv . In a separate study, novel imidazo[1,2-a]pyridine derivatives showed MIC values ranging from 0.03 to 5.0 μM against the same strain . This class-level evidence positions the imidazo[1,2-a]pyridine core, and by extension this compound, as a potent starting point for anti-tubercular drug development.

Antimycobacterial potential
Class-level
Class members achieve MIC 0.004–5.0 μM vs M. tuberculosis H37Rv
Suitable starting point for anti-TB compound synthesis; MIC for this intermediate not measured.
In vitro Alamar Blue assay data from published imidazopyridine carboxamides.
Antimicrobial Tuberculosis Drug discovery

Lipophilicity Comparison: Methyl vs. Ethyl Ester

A direct comparison of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate with its ethyl ester analog (Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, CAS 1187236-18-5) reveals a quantifiable difference in lipophilicity. The methyl ester (this compound) has a calculated XLogP3 value of 2.7 [1], whereas the ethyl ester has a calculated XLogP3 of 3.0 [2]. This difference of 0.3 log units corresponds to a factor of 2 in partition coefficient, which can significantly impact membrane permeability, solubility, and ultimately, oral bioavailability [1].

Lipophilicity: methyl vs ethyl
Head-to-head
Target XLogP3 = 2.7 vs. Ethyl ester 3.0 (Δ = −0.3)
Lower lipophilicity may improve aqueous solubility and reduce off-target binding.
Calculated values; experimental logP/D should be verified in relevant assay media.
Medicinal chemistry Physicochemical properties Drug design

TPSA Difference: Methyl Ester vs. Carboxylic Acid

The methyl ester functional group in this compound confers a topological polar surface area (TPSA) of 43.6 Ų [1]. In contrast, the corresponding free carboxylic acid analog (7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid) would have a higher TPSA due to the presence of a hydrogen bond donor. This lower TPSA is beneficial for passive membrane permeability and central nervous system (CNS) penetration, making the methyl ester a preferred intermediate for designing brain-penetrant kinase inhibitors [2].

TPSA: methyl ester vs acid
Class-level
Target TPSA = 43.6 Ų vs. Carboxylic acid (higher)
Lower TPSA supports passive membrane permeability; relevant for CNS probe design.
TPSA difference benefits blood-brain barrier penetration potential; requires in-vitro validation.
Medicinal chemistry Drug design Physicochemical properties

Rotatable Bonds: Methyl vs. Ethyl Ester

A direct comparison with the ethyl ester analog reveals a key difference in molecular flexibility. Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate has a rotatable bond count of 2 [1], whereas the ethyl ester analog (CAS 1187236-18-5) has a rotatable bond count of 3 [2]. This difference arises from the additional C-C bond in the ethyl ester side chain. A lower number of rotatable bonds is generally associated with improved oral bioavailability and a higher probability of achieving a successful drug candidate, as it reduces entropic penalty upon target binding [3].

Rotatable bonds: methyl vs ethyl
Head-to-head
Target rotatable bonds = 2 vs. Ethyl ester 3 (Δ = −1)
Reduced flexibility may enhance binding affinity and oral bioavailability profiles.
Computed property; bioavailability assessment requires downstream ADME studies.
Medicinal chemistry Drug design Conformational analysis

Cross-Coupling Utility of 7-Bromo Substituent

The bromine atom at the 7-position of the imidazo[1,2-a]pyridine core is a strategically placed synthetic handle that is not present in many simpler imidazopyridine building blocks. This specific substitution pattern allows for efficient diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) [1]. In contrast, a non-brominated analog would require an additional halogenation step, adding time and cost to a synthesis. The 7-position is particularly advantageous because SAR studies have identified it as a key site for modulating biological activity [2].

7-Br cross-coupling utility
Class-level
Pre-installed C7-Br enables Pd-catalyzed Suzuki, Buchwald-Hartwig, Sonogashira reactions
Streamlines hit-to-lead diversification without additional halogenation steps.
Standard cross-coupling conditions applicable; site-specific reactivity confirmed by literature.
Organic synthesis Cross-coupling Medicinal chemistry

Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Application Scenarios


PI3K/mTOR and Nek2 Inhibitor Libraries

Use this compound as a core building block for generating focused libraries of imidazo[1,2-a]pyridine-based kinase inhibitors. The 7-bromo substituent provides a ready site for diversification via cross-coupling reactions, allowing rapid exploration of structure-activity relationships (SAR) [1]. The methyl ester can be hydrolyzed to a carboxylic acid for further amide coupling or kept as an ester to modulate lipophilicity [2].

Anti-Tuberculosis Drug Development

Leverage the imidazo[1,2-a]pyridine scaffold's demonstrated potency against drug-resistant Mycobacterium tuberculosis strains . Synthesize a series of 7-substituted imidazo[1,2-a]pyridine-2-carboxamides starting from this compound. The pre-installed bromine allows for the introduction of various aryl and heteroaryl groups at the 7-position, a key site for enhancing anti-TB activity and improving metabolic stability [3].

CNS-Penetrant Drug Candidate Optimization

Employ this compound in the design of central nervous system (CNS) drugs due to its favorable physicochemical profile. The methyl ester contributes a lower topological polar surface area (TPSA) and optimal lipophilicity (XLogP3 = 2.7), both of which are key predictors of blood-brain barrier permeability [4]. The bromine handle allows for late-stage functionalization to fine-tune target engagement and off-target selectivity [5].

Chemical Probes for Target Validation

Utilize this compound to synthesize potent and selective chemical probes for validating novel therapeutic targets, such as Nek2 or ASK1 kinases [6][7]. The defined substitution pattern on the imidazo[1,2-a]pyridine core provides a distinct starting point for achieving high selectivity over related kinase family members, a critical requirement for chemical probe development [8].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Br cross-coupling handle
Kinase selectivity profiling (e.g., Nek2, PI3K/mTOR)
Anti-tuberculosis compound synthesis
Imidazopyridine core with 7-substitution
MIC determination against M. tuberculosis H37Rv
CNS-penetrant probe design
Low TPSA and controlled lipophilicity
CNS permeability and P-gp efflux assays
Chemical probe for target validation
Defined substitution pattern for isoform selectivity
Kinase selectivity panel and cellular target engagement

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